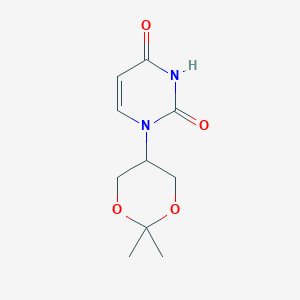![molecular formula C9H19O5P B14417927 Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate CAS No. 79872-66-5](/img/structure/B14417927.png)
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with an appropriate oxolane derivative under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxolane group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields .
Scientific Research Applications
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research explores its use in drug design, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other materials.
Mechanism of Action
The mechanism of action of diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate include:
Diethyl phosphonate: A simpler phosphonate without the oxolane ring.
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate: A similar compound with methyl groups instead of ethyl groups.
Diethyl {[(tetrahydrofuran-2-yl)oxy]methyl}phosphonate: A compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both the phosphonate group and the oxolane ring. This combination allows for versatile reactivity and a wide range of applications in different fields .
Properties
CAS No. |
79872-66-5 |
|---|---|
Molecular Formula |
C9H19O5P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethoxy)oxolane |
InChI |
InChI=1S/C9H19O5P/c1-3-13-15(10,14-4-2)8-12-9-6-5-7-11-9/h9H,3-8H2,1-2H3 |
InChI Key |
AQBOBJUZMQWPEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1CCCO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


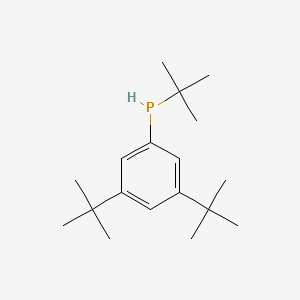

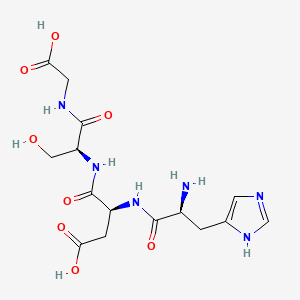
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)

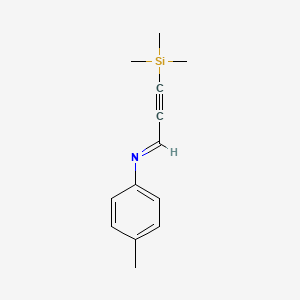
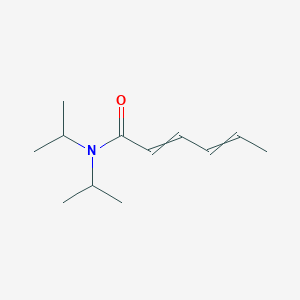
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
